molecular formula C7H10N2O2 B1358342 Ethyl 1-Methyl-1H-imidazole-5-carboxylate CAS No. 66787-70-0

Ethyl 1-Methyl-1H-imidazole-5-carboxylate

Cat. No. B1358342
CAS RN: 66787-70-0
M. Wt: 154.17 g/mol
InChI Key: AIPYAGWNEMVIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05756508

Procedure details

A mixture of 1.5 g of ethyl 1-methyl-5-imidazolecarboxylate, 5 mL of ethanol and 5 mL of 10% NaOH was stirred at room temperature for 12 h. The mixture was acidified to pH 2 with conc. HCl, diluted with 10 mL of ice water. The precipitated product was collected by filtration in 2 crops. Drying under vacuum gave 843 mg of 1-methyl-5-imidazolecarboxylic acid as a white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([O:9]CC)=[O:8])=[CH:5][N:4]=[CH:3]1.[OH-].[Na+].Cl>C(O)C>[CH3:1][N:2]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C=NC=C1C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration in 2 crops
CUSTOM
Type
CUSTOM
Details
Drying under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN1C=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 843 mg
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.